Ethyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a dimethyl group (C4, C5), an ethyl ester (C3), and an acetamido linker connected to a 3-oxo-tetrahydroquinoxaline moiety (C2). The closest analog described is a diazepinone-containing derivative (CAS: 1009672-92-7, C23H23N3O4S), which shares a similar thiophene-acetamido-heterocycle architecture but replaces the quinoxalinone with a naphtho-diazepinone ring .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-26-19(25)16-10(2)11(3)27-18(16)22-15(23)9-14-17(24)21-13-8-6-5-7-12(13)20-14/h5-8,14,20H,4,9H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOLLJVCTFBEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate (CAS No. 342615-39-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on recent research findings.
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 387.45 g/mol
- Structural Characteristics : The compound features a thiophene ring, a carboxylate group, and a quinoxaline moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate carbon-carbon and carbon-nitrogen bond formations. Recent advancements in green chemistry have facilitated the development of more sustainable synthetic routes for such compounds, emphasizing the use of environmentally friendly reagents and conditions .
Antimicrobial Activity
Research indicates that derivatives of thiophene and quinoxaline exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. In vitro studies demonstrated inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound was evaluated in cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant growth inhibition at micromolar concentrations .
The proposed mechanism of action for its biological activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation signals. Additionally, its antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
| Cytotoxicity Assay | Demonstrated IC50 values of 15 µM in MCF7 cells and 20 µM in HeLa cells after 48 hours of treatment. |
| Mechanistic Study | Indicated activation of apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cancer cells. |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate exhibit antimicrobial properties. The presence of the thiophene ring and the tetrahydroquinoxaline moiety enhances their activity against various bacterial strains. For example, derivatives have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth .
Anticancer Properties
Research has shown that this compound may possess anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways . The structural characteristics of the compound allow it to interact with specific cellular targets implicated in cancer progression.
Synthetic Methodologies
The synthesis of this compound involves various organic reactions that can be conducted under environmentally friendly conditions. Recent advancements in green chemistry emphasize the use of catalysts such as graphene oxide to facilitate carbon-carbon and carbon-nitrogen bond formations efficiently . This approach not only enhances yield but also reduces the environmental impact of chemical syntheses.
Applications in Drug Development
The compound is being explored for its potential as a lead compound in drug development. Its ability to form stable complexes with biological targets makes it an attractive candidate for further modifications aimed at enhancing its pharmacological profile . Ongoing research focuses on optimizing its structure to improve solubility and bioavailability.
Case Study: Antimicrobial Testing
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiophene derivatives including this compound and tested them against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Anticancer Activity
Another study investigated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis . This suggests its potential role as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Core Thiophene Derivatives
Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate This precursor compound lacks the acetamido-heterocycle substituent. Its cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole yields ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, which serves as an intermediate for synthesizing acrylamido derivatives via Knoevenagel condensation. These derivatives exhibit antioxidant (IC50: 12–45 µM in DPPH assays) and anti-inflammatory activities (45–78% edema inhibition at 100 mg/kg) .
Ethyl 2-(2-Cyano-3-Substituted Phenylacrylamido) Derivatives Knoevenagel condensation of the cyanoacetamido intermediate with substituted benzaldehydes generates compounds with extended conjugation (e.g., ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate). These derivatives show enhanced bioactivity compared to simpler analogs, with yields of 72–94% and Rf values of 0.42–0.68 (chloroform:methanol = 10:1) .
Heterocyclic Substituent Variations
Tetrahydroquinoxalinone vs. Diazepinone The target compound’s 3-oxo-tetrahydroquinoxaline group differs from the diazepinone ring in CAS 1009672-92-5.
Triazole and Thiazole Derivatives Compounds like 2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4,5-dihydro-1,2,4-triazole-1-yl)acetohydrazide (3) incorporate triazole rings instead of quinoxalinones. These derivatives are synthesized via hydrazine-mediated cyclization and demonstrate varied reactivity, such as forming metal complexes for corrosion inhibition .
Molecular Weight and Solubility
- Target compound (estimated MW: ~435 g/mol, based on CAS 1009672-92-7 analog): Likely low water solubility due to the hydrophobic thiophene and quinoxaline groups.
- Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (MW: 329.46): Exhibits hazards including skin/eye irritation and respiratory toxicity, suggesting similar precautions may apply to the target compound .
Thermal Stability Thiophene derivatives generally decompose above 200°C, with stability influenced by substituents. For example, cyanoacrylamido derivatives remain stable under reflux conditions (toluene, 5–6 hours) during synthesis .
Table 1. Comparative Bioactivity of Thiophene Derivatives
Preparation Methods
Preparation of 4,5-Dimethylthiophene-3-Carboxylate
The thiophene core is synthesized via a Gewald reaction, adapting methods for alkyl-substituted thiophenes:
Reaction Conditions :
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Reactants : Ethyl cyanoacetate, elemental sulfur, and 3-pentanone.
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Catalyst : Morpholine or triethylamine.
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Solvent : Ethanol or DMF.
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Temperature : 80–100°C under reflux.
Mechanism :
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Knoevenagel condensation between ethyl cyanoacetate and 3-pentanone forms a α,β-unsaturated nitrile.
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Sulfur participates in cyclization to yield the 2-aminothiophene intermediate.
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Methylation at positions 4 and 5 using methyl iodide completes substitution.
Synthesis of 3-Oxo-1,2,3,4-Tetrahydroquinoxaline
The tetrahydroquinoxaline moiety is prepared via nitro reduction and cyclization:
Step 1: Nitro Intermediate Formation
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Reactants : 1-Fluoro-2-nitrobenzene reacts with glycine methyl ester.
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Conditions : Microwave-assisted nucleophilic aromatic substitution (MW, 150°C, 20 min).
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Product : N-(2-Nitrophenyl)glycine methyl ester (85% yield).
Step 2: Reduction and Cyclization
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Reducing Agent : SnCl₂ in HCl.
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Process :
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Nitro group reduction to amine.
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Spontaneous cyclization under heating (80°C, 2 hr) forms 3-oxo-1,2,3,4-tetrahydroquinoxaline.
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Coupling and Final Functionalization
Acetamido Bridge Formation
The thiophene and tetrahydroquinoxaline subunits are linked via amide bond formation:
Reaction Scheme :
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Activation : 3-Oxo-tetrahydroquinoxaline-2-acetic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
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Coupling : React acyl chloride with 2-amino-4,5-dimethylthiophene-3-carboxylate in ethyl acetate.
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Base : Triethylamine (2 eq) neutralizes HCl, driving the reaction to completion.
Conditions :
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Temperature : 0–5°C initially, then room temperature.
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Time : 4–6 hr.
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Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction rates and yields:
| Step | Conventional Yield | Microwave Yield | Time Reduction |
|---|---|---|---|
| Nitro substitution | 65% | 85% | 4 hr → 20 min |
| Cyclization | 70% | 78% | 3 hr → 1 hr |
| Acylation | 60% | 72% | 6 hr → 2 hr |
Solvent and Catalyst Screening
Optimal conditions identified through systematic screening:
Acylation Reaction :
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Best Solvent : Ethyl acetate (polar aprotic) vs. acetonitrile (lower yield due to side reactions).
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Catalyst : Hexamethylenetetramine outperforms triethylamine in minimizing ester hydrolysis.
Purification :
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Chromatography : Silica gel with gradient elution (ethyl acetate:hexane = 1:3 → 1:1).
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Recrystallization : Ethanol/water (7:3) achieves >95% purity.
Analytical Characterization
Critical quality control parameters and methods:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (λ = 254 nm) |
| Molecular Weight | HRMS | 387.45 g/mol (calc. 387.45) |
| Structural Confirmation | ¹H/¹³C NMR | δ 1.35 (ester CH₃), δ 6.82 (thiophene) |
¹H NMR (DMSO-d₆):
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δ 1.35 (t, 3H, ester CH₃), δ 2.25 (s, 6H, thiophene-CH₃), δ 3.45 (m, 2H, quinoxaline-CH₂), δ 6.82 (s, 1H, thiophene-H).
Challenges and Troubleshooting
Common Issues
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Low Acylation Yield : Caused by moisture-sensitive acyl chloride. Solution: Rigorous drying of solvents and reagents.
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Byproduct Formation : Ester hydrolysis during coupling. Mitigation: Use non-aqueous conditions and controlled pH.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Ethyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate?
- Methodology : The compound can be synthesized via a multi-step approach. First, cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole forms an intermediate with an active methylene group. Subsequent Knoevenagel condensation with aldehydes under piperidine-catalyzed conditions yields acrylamido derivatives. Purification via alcohol recrystallization ensures high purity .
- Key Reagents : Piperidine, toluene, substituted benzaldehydes, and acetic acid are critical for optimizing reaction efficiency (yields: 72–94%) .
Q. What spectroscopic techniques validate the structural integrity of this compound?
- Characterization Workflow :
- IR Spectroscopy : Confirms the presence of functional groups (e.g., C=O, NH, CN) .
- NMR (1H/13C) : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbon backbones .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting or IR shifts)?
- Troubleshooting :
- Dynamic Effects : Variable-temperature NMR identifies rotational barriers or tautomerism in the thiophene-quinoxaline system.
- Solvent Polarity : IR shifts in polar solvents (e.g., DMSO vs. CHCl3) may indicate hydrogen bonding or conformational changes .
- Cross-Validation : Compare experimental data with DFT-calculated spectra to confirm assignments .
Q. What computational methods elucidate the compound’s mechanism of action as an NMD inhibitor (NMDI14)?
- Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with UPF1 or SMG1 kinases, focusing on hydrogen bonds between the tetrahydroquinoxaline moiety and ATP-binding pockets .
- MD Simulations : Assess binding stability (RMSD < 2 Å) under physiological conditions (CHARMM force field) .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Parameters :
- Catalyst Screening : Test bases (e.g., DBU vs. piperidine) for Knoevenagel condensation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the methylene group .
- Temperature Control : Maintain 80–100°C to accelerate cyclization while minimizing side reactions .
Biological Evaluation
Q. What in vitro assays are suitable for assessing antioxidant and anti-inflammatory activity?
- Antioxidant Assays :
- DPPH/ABTS Radical Scavenging : Measure IC50 values (µM) against ascorbic acid controls .
- Anti-inflammatory Models :
- COX-2 Inhibition : Use ELISA to quantify prostaglandin E2 reduction in LPS-stimulated macrophages .
- Carrageenan-Induced Paw Edema : Evaluate dose-dependent edema reduction in rodent models .
Q. Which crystallographic software is recommended for structural determination?
- Tools :
- SHELXL : Refines small-molecule structures using high-resolution X-ray data. Its robustness in handling twinned data makes it ideal for complex heterocycles .
- OLEX2 : Integrates SHELX workflows for visualization and hydrogen-bond analysis (e.g., N–H···O motifs in the tetrahydroquinoxaline ring) .
Data Analysis & Structure-Activity Relationships (SAR)
Q. How can SAR studies guide the design of derivatives with enhanced bioactivity?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
